3-Tert-butoxybenzyl alcohol

Description

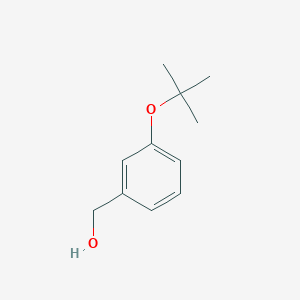

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)13-10-6-4-5-9(7-10)8-12/h4-7,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBRDFPJEYSLIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64859-35-4 | |

| Record name | [3-(tert-butoxy)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Tert Butoxybenzyl Alcohol and Analogues

Direct Synthesis Approaches to 3-Tert-butoxybenzyl Alcohol

A direct and common strategy for the synthesis of this compound involves the reduction of the corresponding aldehyde, 3-tert-butoxybenzaldehyde (B2559923). This transformation is a standard method in organic synthesis for preparing benzyl (B1604629) alcohols. The reaction typically employs a reducing agent to convert the aldehyde functional group to a primary alcohol.

A widely used and effective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). The reaction is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at mild temperatures, often starting at 0 °C and gradually warming to room temperature. This method is highly efficient, often resulting in near-quantitative yields of the desired alcohol. The process is favored for its operational simplicity and the high chemoselectivity of NaBH₄, which typically does not reduce other common functional groups that might be present in more complex analogues.

The general reaction scheme is as follows: 3-tert-butoxybenzaldehyde reacts with Sodium Borohydride in Methanol to yield this compound.

This approach is analogous to the synthesis of other substituted benzyl alcohols, such as 3-phenoxybenzyl alcohol and 3,4-dimethoxybenzyl alcohol, where the corresponding aldehydes are reduced under similar conditions to achieve high yields. chemicalbook.comijcea.org

Strategies for the Introduction of the tert-Butoxy (B1229062) Group in Benzyl Alcohol Systems

An alternative to direct synthesis is the introduction of the tert-butoxy group onto a pre-existing hydroxybenzyl alcohol scaffold, such as 3-hydroxybenzyl alcohol. This requires the selective etherification of the phenolic hydroxyl group. These methods can be catalytic or reagent-based.

Catalytic methods offer an efficient means of forming tert-butyl ethers, often under milder conditions and with lower waste production compared to stoichiometric approaches.

Recent advancements in catalysis have identified Ytterbium(III) triflate (Yb(OTf)₃) as a highly effective catalyst for the tert-butylation of alcohols. acs.org This method utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the tert-butylating agent. The protocol is noted for its efficiency, achieving high conversion rates in a remarkably short time, with some reactions completing within an hour. acs.org

The reaction is typically performed in a suitable solvent, and the catalytic amount of Yb(OTf)₃ is crucial for the transformation. This Lewis acid catalyst activates the alcohol, facilitating the reaction with Boc₂O to form the corresponding tert-butyl ether. acs.orgorganic-chemistry.org The utility of Yb(OTf)₃ has been demonstrated in various catalytic applications, including ring-opening reactions of epoxides and Friedel-Crafts alkylations, highlighting its versatility as a Lewis acid catalyst. nih.govresearchgate.net

Table 1: Yb(OTf)₃ Catalyzed tert-Butylation of Various Alcohols

| Entry | Alcohol Substrate | Conversion (%) | Time (h) |

| 1 | Benzyl alcohol | 92 | 1 |

| 2 | 1-Octanol | 85 | 1.5 |

| 3 | Cyclohexanol | 88 | 1.5 |

| 4 | Cinnamyl alcohol | 90 | 1 |

This data is representative of the efficiency of the Yb(OTf)₃/Boc₂O system for primary and secondary alcohols. acs.org

Biocatalysis offers a green and highly selective alternative for modifying alcohols. Lipases, in particular, have been successfully employed for the tert-butoxycarbonylation of alcohols using di-tert-butyl dicarbonate (Boc₂O). researchgate.net This reaction produces a benzyl tert-butyl carbonate, not a tert-butyl ether. The process involves screening various lipases to identify the most effective catalyst for the specific substrate.

In the case of benzyl alcohol and its analogues, Candida rugosa lipase (B570770) has been shown to proceed smoothly in a non-polar solvent like hexane, affording the corresponding tert-butoxycarbonylated product in good yields. researchgate.net This enzymatic approach is valued for its mild reaction conditions and high selectivity, which are often difficult to achieve with traditional chemical methods. Lipase-catalyzed reactions are a cornerstone of green chemistry, finding applications in diverse areas from biodiesel production to the synthesis of fine chemicals. nih.govresearchgate.net

Table 2: Screening of Lipases for tert-Butoxycarbonylation of Benzyl Alcohol

| Entry | Lipase Source | Solvent | Yield (%) |

| 1 | Candida rugosa | Hexane | 85 |

| 2 | Aspergillus niger | Hexane | <10 |

| 3 | Burkholderia cepacia | Hexane | 45 |

| 4 | Pseudomonas fluorescens | Hexane | 30 |

This table illustrates the superior performance of Candida rugosa lipase for the tert-butoxycarbonylation of benzyl alcohol with Boc₂O. researchgate.net

Reagent-based strategies involve the use of stoichiometric amounts of a tert-butylating agent. A simple and safe method for the tert-butylation of alcohols has been developed using tert-butyl acetate (B1210297) (t-BuOAc) as both the reagent and the solvent, catalyzed by a small amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH). thieme-connect.com This system has proven effective for a variety of alcohols, including benzyl alcohol, which was converted to benzyl tert-butyl ether in 75% yield without significant decomposition. thieme-connect.com

The tert-butyl group is widely recognized as a valuable protecting group for alcohols because it is stable under various nucleophilic and basic conditions but can be easily removed under acidic conditions. thieme-connect.comorganic-chemistry.org Traditional methods often rely on reagents like benzyl trichloroacetimidate (B1259523) or 2-benzyloxy-1-methylpyridinium triflate, which can require specific, sometimes harsh, activating conditions. nih.gov The Tf₂NH/t-BuOAc system provides a milder and more direct alternative. thieme-connect.com

Chemoselectivity is a critical consideration when synthesizing molecules with multiple functional groups. The goal is to modify one specific site while leaving others intact. In the context of tert-butyl ether formation on benzyl alcohol systems, this often means selectively reacting with a hydroxyl group in the presence of other sensitive functionalities.

The Yb(OTf)₃-catalyzed tert-butylation method demonstrates excellent chemoselectivity. It can be used for the selective protection of alcohols in molecules that also contain alkenes, alkynes, N-Boc groups, and alkyl halide functionalities. acs.org This high degree of selectivity is a significant advantage, as it minimizes the need for additional protection-deprotection steps in a multi-step synthesis. Similarly, other catalytic systems are often designed to be selective; for instance, certain methods for the chlorination of benzyl alcohols are highly chemoselective, reacting with the benzylic alcohol in preference to aliphatic alcohols present in the same molecule. organic-chemistry.org The inherent stability of the benzyl cation intermediate often plays a role in the unique reactivity and selectivity observed in reactions involving benzyl alcohols. thieme-connect.com

Catalytic Etherification Reactions

Synthesis of Related Benzyl Alcohol Intermediates and Precursors

The synthesis of substituted benzyl alcohol intermediates is a fundamental aspect of organic chemistry, providing building blocks for pharmaceuticals, materials science, and other advanced chemical products. The methodologies employed often need to be robust, high-yielding, and adaptable to a range of functional groups. This section details the synthesis of two important classes of precursors: methoxy- and silyloxy-substituted benzyl alcohols.

Synthesis of 3-Methoxybenzyl Alcohol Derivatives

3-Methoxybenzyl alcohol and its derivatives are valuable intermediates. Various synthetic strategies have been developed for their preparation, starting from different commercially available materials.

One common approach involves the reduction of the corresponding carboxylic acid. For instance, 3-methoxybenzyl alcohol can be synthesized from 3-methoxybenzoic acid using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

A detailed procedure for this reduction is as follows: A solution of 50 g of m-methoxybenzoic acid in 500 ml of dry tetrahydrofuran is gradually added to a stirred solution containing 15 g of lithium aluminum hydride in 100 ml of tetrahydrofuran. The reaction mixture is then refluxed for one hour. After cooling, the reaction is quenched by the careful addition of a saturated sodium chloride solution. The resulting slurry is filtered, and the solid residue is washed with ether. The combined organic filtrates are evaporated to dryness, and the remaining oil is purified by distillation under reduced pressure to yield 3-methoxybenzyl alcohol as a colorless oil.

Another pathway to a derivative, 3-methoxybenzaldehyde, involves the oxidation of 3-methoxybenzyl alcohol. A method utilizing nitric acid as the oxidant in water as a solvent has been reported. This process is noted for its operational simplicity and use of inexpensive and environmentally friendly reagents.

A more complex, multi-step synthesis of 3-methoxybenzyl alcohol can be initiated from m-chlorobenzaldehyde. This process involves the protection of the aldehyde group, typically as an acetal (B89532), followed by a nucleophilic substitution reaction to introduce the methoxy (B1213986) group, and finally, reduction of the aldehyde to the alcohol. For example, m-chlorobenzaldehyde is first reacted with ethylene (B1197577) glycol in the presence of an acid catalyst to form ethylene glycol m-chlorobenzaldehyde acetal. This intermediate is then treated with a methoxide (B1231860) source, like sodium methoxide, to replace the chlorine atom with a methoxy group. The final step involves the removal of the acetal protecting group and reduction of the aldehyde to the corresponding benzyl alcohol.

Furthermore, polymer-supported derivatives have been developed for use in solid-phase organic synthesis. An example is the 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin. This resin is synthesized in a two-step sequence starting from the commercially available Merrifield resin, which is first reacted with vanillin (B372448) under microwave irradiation, followed by reduction of the aldehyde group with sodium borohydride (NaBH₄). This creates a versatile solid support for the synthesis of other molecules.

| Starting Material | Reagents | Product | Key Features |

| m-Methoxybenzoic acid | 1. Lithium aluminum hydride (LiAlH₄) 2. Tetrahydrofuran (THF) 3. Saturated Sodium Chloride Solution | m-Methoxybenzyl alcohol | High-yield reduction of a carboxylic acid. |

| m-Methoxybenzyl alcohol | Nitric acid, Water | 3-Methoxybenzaldehyde | "Green" oxidation using an environmentally friendly solvent and oxidant. |

| m-Chlorobenzaldehyde | 1. Ethylene glycol, Sulfuric acid 2. Sodium methoxide 3. Reducing agent | m-Methoxybenzyl alcohol | Multi-step synthesis involving protection, substitution, and reduction. |

| Merrifield resin, Vanillin | 1. Microwave irradiation 2. Sodium borohydride (NaBH₄) | 3-Methoxy-4-benzyloxybenzyl alcohol (MBBA) resin | Creation of a polymer-supported benzyl alcohol for solid-phase synthesis. |

Synthesis of Silyloxy-substituted Benzyl Alcohols as Precursors

Silyloxy-substituted benzyl alcohols are important precursors where the silyl (B83357) group acts as a protecting group for the hydroxyl functionality. This protection strategy is widely used in multi-step syntheses to prevent the alcohol from participating in unwanted side reactions. The choice of the silyl group (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS)) allows for tuning of the stability and deprotection conditions.

The general method for the formation of silyl ethers involves the reaction of an alcohol with a silyl halide (e.g., R₃SiCl) in the presence of a base. Imidazole (B134444) is a commonly used base in conjunction with a solvent like dimethylformamide (DMF).

A specific example is the synthesis of 3-tert-butyldimethylsilyloxymethyl-benzyl alcohol. This synthesis starts from 3-hydroxymethylbenzyl alcohol. In a typical procedure, tert-butyldimethylsilyl chloride is added to a solution of 3-hydroxymethylbenzyl alcohol and imidazole in DMF at 0°C under an inert atmosphere (argon). The mixture is stirred for an extended period at room temperature to ensure the completion of the reaction. The workup involves dilution with ether, washing with dilute sulfuric acid and brine, followed by drying and concentration. The final product is purified by column chromatography on silica (B1680970) gel to yield the desired silyloxy-substituted benzyl alcohol as a colorless oil.

Another synthetic approach involves the rearrangement of silyl ethers. For instance, o-(silyl)benzyl alcohols can be prepared from o-bromobenzyl alcohol. The first step is the formation of the corresponding silyl ether. For example, the trimethylsilyl ether of o-bromobenzyl alcohol is prepared by reacting o-bromobenzyl alcohol with trimethylsilyl chloride in anhydrous ether with triethylamine (B128534) as the base. The subsequent step involves a reaction with lithium wire, which facilitates a 1,4-migration of the silicon group from the oxygen atom to the carbon atom of the benzene (B151609) ring, yielding the o-(trimethylsilyl)benzyl alcohol after workup.

The choice of silylating agent and reaction conditions is crucial for achieving high yields and selectivity, especially in molecules with multiple hydroxyl groups. The stability of the resulting silyl ether towards various reaction conditions is a key consideration in its application as a precursor in complex syntheses.

| Starting Material | Silylating Agent/Reagents | Product | Key Features |

| 3-Hydroxymethylbenzyl alcohol | tert-Butyldimethylsilyl chloride, Imidazole, DMF | 3-tert-Butyldimethylsilyloxymethyl-benzyl alcohol | Direct silylation of a primary alcohol using a common silylating agent and base. |

| o-Bromobenzyl alcohol | 1. Trimethylsilyl chloride, Triethylamine 2. Lithium wire | o-(Trimethylsilyl)benzyl alcohol | Synthesis via formation of a silyl ether followed by an intramolecular silicon group migration. |

Applications of 3 Tert Butoxybenzyl Alcohol in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

In principle, 3-Tert-butoxybenzyl alcohol possesses two key reactive sites: the hydroxyl group and the aromatic ring. The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) for nucleophilic substitution reactions or oxidized to form the corresponding aldehyde or carboxylic acid. The aromatic ring, activated by the meta-alkoxy group, can undergo electrophilic substitution reactions. The tert-butoxy (B1229062) group is a bulky substituent that can sterically hinder certain positions on the aromatic ring, potentially influencing the regioselectivity of these reactions.

Utilization in Protecting Group Strategies for Polyfunctional Compounds

The tert-butyl group is known for its stability under a range of conditions but can be removed under strong acidic conditions. This characteristic could theoretically allow the tert-butoxy group on the benzyl (B1604629) alcohol to function as a protecting group for the phenolic hydroxyl group from which it is derived. However, the use of a tert-butoxy group directly on a benzyl alcohol as a protecting group strategy is not a commonly documented approach.

There is no specific information available in the searched literature detailing the use of this compound in the synthesis of complex polyols and oligosaccharides.

The compatibility of the tert-butoxy group would be a key consideration in any multistep synthesis. It is generally stable to basic and nucleophilic reagents, as well as many oxidizing and reducing agents. However, its lability in the presence of strong acids would need to be carefully managed in a synthetic sequence.

Precursor for Advanced Materials and Functional Molecules

While aromatic alcohols can be used as precursors for polymers and other advanced materials, there is no specific research detailing the use of this compound for these applications.

Contributions to Pharmaceutical and Agrochemical Intermediates

Benzyl alcohol derivatives are common structural motifs in pharmaceuticals and agrochemicals. The specific contribution of this compound as an intermediate in these fields is not well-documented in the available literature.

Analytical and Spectroscopic Characterization Techniques in Research on 3 Tert Butoxybenzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-Tert-butoxybenzyl alcohol. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, specific chemical shifts (δ) are predicted based on the electronic environment of each proton. The large, non-polar tert-butoxy (B1229062) group and the hydroxyl group significantly influence the positions of the aromatic and benzylic proton signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. The chemical shifts of the carbons in the tert-butyl group, the aromatic ring, and the benzylic alcohol moiety provide definitive structural confirmation.

Based on the structure and data from analogous compounds, the expected NMR data are summarized below. rsc.org

Interactive Data Table: Predicted ¹H NMR and ¹³C NMR Data for this compound

Note: Predicted values are based on structural analysis and comparison with similar compounds. Actual experimental values may vary slightly.

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| tert-Butyl (9H, singlet) | δ 1.35 ppm | δ 28.8 ppm (3C) |

| Methylene (2H, singlet) | δ 4.65 ppm | δ 64.5 ppm |

| Aromatic (4H, multiplet) | δ 6.90-7.30 ppm | δ 117.0 ppm |

| δ 118.5 ppm | ||

| δ 122.0 ppm | ||

| δ 129.5 ppm | ||

| δ 142.0 ppm (C-CH₂OH) | ||

| δ 156.0 ppm (C-O) | ||

| tert-Butyl Carbon | δ 78.5 ppm |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through its fragmentation pattern. Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺), which then undergoes characteristic fragmentation.

The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (180.25 g/mol ). Key fragmentation pathways for alcohols include alpha-cleavage and the loss of small neutral molecules. libretexts.orglibretexts.org A significant fragmentation pathway involves the loss of the tert-butyl group (a loss of 57 amu) to form a stable ion. Another common fragmentation for benzylic alcohols is the loss of the hydroxyl group (OH, 17 amu) or a water molecule (H₂O, 18 amu). libretexts.orglibretexts.org

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

| 180 | [C₁₁H₁₆O]⁺ | Molecular Ion (M⁺) |

| 165 | [C₁₀H₁₃O]⁺ | Loss of a methyl group (-CH₃) from the tert-butyl group |

| 123 | [C₇H₇O]⁺ | Loss of the tert-butyl group (-C₄H₉) |

| 107 | [C₇H₇O]⁺ | Loss of isobutylene (B52900) from the molecular ion |

| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage of the C-O bond |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the purification of synthesized this compound and for the analysis of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of chemical reactions and to determine the appropriate solvent system for column chromatography. A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297), is commonly used as the mobile phase. orgsyn.org

Column Chromatography: For larger-scale purification, column chromatography using silica (B1680970) gel as the stationary phase is the standard method. orgsyn.org The crude product is loaded onto the column and eluted with a solvent system, often a gradient of hexanes and ethyl acetate, to separate the desired alcohol from starting materials and byproducts. orgsyn.org

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode, can be used for high-resolution analysis of the purity of this compound. nih.gov A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is a typical setup for such analyses. nih.gov

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is suitable for analyzing the volatility and purity of the compound. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its hydroxyl, ether, and aromatic components.

The most prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. docbrown.info The C-H stretching vibrations of the aromatic ring and the aliphatic groups (tert-butyl and methylene) appear in the 2850-3100 cm⁻¹ region. docbrown.info The spectrum will also show strong absorptions corresponding to the C-O stretching of the alcohol and the ether linkage, typically found in the 1050-1250 cm⁻¹ range. docbrown.info Aromatic C=C stretching vibrations are expected as a series of peaks between 1450 and 1600 cm⁻¹. docbrown.info

Interactive Data Table: Predicted Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch (sp²) | Aromatic |

| 2980-2850 | C-H stretch (sp³) | Aliphatic (tert-butyl, methylene) |

| 1600, 1580, 1470 | C=C stretch | Aromatic Ring |

| 1250-1200 | C-O stretch | Aryl Ether |

| 1100-1000 | C-O stretch | Primary Alcohol |

Future Research Directions and Emerging Trends in 3 Tert Butoxybenzyl Alcohol Chemistry

Development of More Sustainable Synthetic Routes

Future research into the synthesis of 3-tert-butoxybenzyl alcohol will likely prioritize the development of environmentally benign and economically viable methods, aligning with the principles of green chemistry. Current synthetic approaches for related benzyl (B1604629) alcohols often rely on multi-step processes that may involve hazardous reagents or generate significant waste.

Emerging trends in the synthesis of similar compounds focus on:

Use of Green Solvents and Catalysts: Research has demonstrated the use of iron(II/III) chloride in propylene (B89431) carbonate, a green and recyclable solvent, for the etherification of benzyl alcohols. acs.org Another approach involves using dual-functional ionic liquids to catalyze the formation of benzyl phenyl sulfide (B99878) from benzyl alcohol, offering a mild and efficient route. nih.gov Future work could adapt these methodologies for the synthesis of this compound, potentially starting from 3-hydroxybenzyl alcohol and tert-butanol (B103910) or related precursors.

Catalytic Oxidation: Methods for preparing p-methoxybenzyl alcohol from p-methoxy toluene (B28343) involve liquid-phase catalytic oxidation using oxygen and transition metal salt catalysts, avoiding halogenated initiators. google.com This approach reduces waste and utilizes inexpensive starting materials, a strategy that could be explored for the synthesis of this compound from 3-tert-butyltoluene.

Process Optimization: The development of continuous flow reactors, as seen in the photocatalytic oxidation of 4-methoxybenzyl alcohol, offers enhanced control over reaction conditions and improved safety and scalability. researchgate.net

Future research would aim to develop a synthetic route to this compound that maximizes atom economy, utilizes renewable feedstocks, and minimizes the use of toxic solvents and reagents.

Exploration of Novel Reactivity and Catalysis

The tert-butoxy (B1229062) group, being sterically bulky, can significantly influence the reactivity of the benzyl alcohol moiety. Future studies are needed to explore how this steric hindrance and the electron-donating nature of the alkoxy group affect known reactions and enable new transformations.

Key areas for investigation include:

Catalytic Dehydration and Etherification: While methods exist for the facile conversion of alcohols into p-methoxybenzyl (PMB) ethers using catalysts like Yb(OTf)₃, the unique steric profile of the tert-butoxy group could lead to different selectivity and reactivity patterns. acs.org Iron-catalyzed cross-etherification is another area where the specific properties of this compound could be explored. acs.org

Radical Reactions: A novel radical condensation reaction has been developed to couple benzylic alcohols with acetamides to form 3-arylpropanamides using potassium tert-butoxide. nih.gov Investigating the participation of this compound in such radical pathways could reveal new C-C bond-forming strategies.

Oxidation and Derivatization: The direct conversion of tertiary benzyl alcohols into vicinal halohydrins using N-halosuccinimides in aqueous media represents a green approach to functionalization. mdpi.com Exploring similar selective oxidation and halogenation reactions for this compound could yield valuable synthetic intermediates.

Expansion of Applications in Specialized Chemical Synthesis

The unique structural features of this compound could make it a valuable building block in specialized chemical synthesis, particularly as a protecting group or a key fragment in the synthesis of complex molecules.

Potential future applications include:

Novel Protecting Groups: Analogous structures, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, have been developed as specialized alcohol protecting groups for use in complex syntheses like that of β-mannopyranosides. nih.gov The 3-tert-butoxybenzyl group could potentially be developed into a new protecting group with unique cleavage conditions, perhaps sensitive to specific Lewis or protic acids due to the bulky tert-butyl group.

Solid-Phase Synthesis: Resins based on substituted benzyl alcohols, such as the 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin, have been created for the solid-phase synthesis of other molecules. ias.ac.in A polymer-supported version of this compound could serve as a useful linker, allowing for the attachment and subsequent cleavage of molecules in combinatorial chemistry and library synthesis.

Intermediates for Complex Molecules: Substituted benzyl alcohols are key intermediates in the synthesis of pharmaceuticals and other complex targets. For example, 4-methoxybenzyl esters are widely used as protecting groups in the total synthesis of natural products. nih.gov Future research could position this compound as a precursor to novel pharmaceuticals, agrochemicals, or materials where the specific substitution pattern is required.

Investigations into Biological Activity of Derivatives and Analogues

While no biological activity has been reported for this compound itself, its derivatives and analogues represent a promising area for pharmacological investigation. The lipophilic tert-butoxy group can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Future research should focus on:

Synthesis and Screening of Derivatives: A library of derivatives could be synthesized by modifying the alcohol functionality to create esters, ethers, and other functional groups. These compounds could then be screened for various biological activities. For instance, novel N-benzimidazole-derived carboxamides with methoxy (B1213986) and hydroxy substitutions have been synthesized and tested for antiproliferative and antibacterial activity. mdpi.com A similar approach could be taken with derivatives of this compound.

Antimicrobial and Antifungal Activity: Many simple phenolic and alcoholic compounds exhibit antimicrobial properties. Capsaicin, which contains a substituted benzyl moiety, is known to have antifungal properties. wikipedia.org Derivatives of this compound could be tested against a panel of bacteria and fungi to identify potential new antimicrobial agents.

Antioxidant and Antiproliferative Studies: The biological activity of bicyclic monoterpene alcohols has been studied, revealing antioxidant and membrane-protective properties. researchgate.net By incorporating the 3-tert-butoxybenzyl moiety into other pharmacophores, it may be possible to develop novel compounds with antioxidant or anticancer potential. The tert-butoxy group could modulate the activity and selectivity of these new chemical entities.

Q & A

Q. What are the recommended synthetic routes for 3-Tert-butoxybenzyl alcohol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of benzyl alcohol derivatives often involves etherification or reduction reactions. For this compound, tert-butoxy groups can be introduced via nucleophilic substitution using tert-butyl bromide or tert-butanol under acidic catalysis. For example, reacting 3-hydroxybenzyl alcohol with tert-butanol in the presence of sulfuric acid at 60–80°C may yield the target compound . Optimizing reaction time, catalyst concentration, and stoichiometry (e.g., molar ratio of tert-butanol to substrate) is critical for maximizing yield. Purification via column chromatography or distillation is recommended to isolate high-purity products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR can confirm the tert-butoxy group (e.g., a singlet at ~1.3 ppm for the tert-butyl protons) and the benzyl alcohol structure. Integration ratios verify substituent positions .

- IR Spectroscopy : O-H stretching (~3300 cm) and C-O-C ether vibrations (~1100 cm) confirm functional groups .

- HPLC/MS : Validates purity and molecular weight. For advanced analysis, high-resolution mass spectrometry (HRMS) distinguishes isotopic patterns .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) and heat sources to prevent decomposition into CO, CO, or fluorinated byproducts (if fluorinated analogs are present) .

- Waste Disposal : Segregate organic waste and consult hazardous waste disposal services. Neutralize acidic residues before disposal .

Advanced Research Questions

Q. How does the tert-butoxy substituent affect the compound's stability under different pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. The bulky tert-butyl group may enhance thermal stability by steric hindrance .

- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 3–10). Monitor via HPLC for byproducts like tert-butanol or phenolic derivatives .

Q. What computational approaches can predict the reactivity and interaction of this compound with biological targets?

- Methodological Answer :

- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. Compare with analogs like 4-Trifluoromethylbenzyl alcohol for substituent effects .

- Molecular Docking : Simulate binding affinity to enzymes (e.g., oxidoreductases) using software like AutoDock. Validate with in vitro assays .

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Compare melting points, solubility, and spectral data from multiple sources (e.g., NIST databases) .

- Reproducibility Checks : Replicate synthesis under controlled conditions (e.g., anhydrous vs. humid environments) to identify environmental variables affecting results .

Q. What methodologies assess the environmental impact and degradation pathways of this compound?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301 tests to measure microbial degradation in aquatic systems. Monitor tert-butanol release as a degradation marker .

- Ecotoxicology : Evaluate acute toxicity using Daphnia magna or algae models. Compare with structurally similar compounds (e.g., 3-Hydroxybenzyl alcohol) to infer hazard potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.